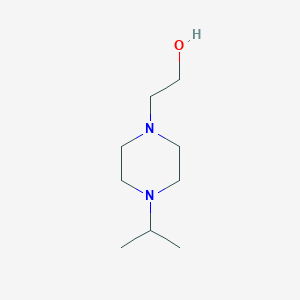

2-(4-Isopropylpiperazin-1-yl)ethanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYNMWFSJAIPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406285 | |

| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103069-50-7 | |

| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103069-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 2-(4-Isopropylpiperazin-1-yl)ethanol

The construction of this compound can be achieved through various synthetic methodologies, ranging from traditional multi-step pathways to more modern, environmentally conscious approaches.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a controlled and planned approach to constructing complex molecules from simpler, readily available starting materials. A common and logical pathway to this compound involves a sequential functionalization of the piperazine (B1678402) ring.

A plausible and widely practiced route begins with the mono-N-alkylation of piperazine. The reaction of piperazine with ethylene oxide is a standard method for producing 1-(2-hydroxyethyl)piperazine. This process, often referred to as ethoxylation, must be carefully controlled to maximize the yield of the mono-substituted product over the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine. google.comgoogleapis.com Reactive distillation is an advanced technique used to improve the yield of the mono-hydroxyethyl derivative by continuously removing the product from the reaction zone. google.comgoogleapis.com

The second step involves the introduction of the isopropyl group onto the remaining secondary amine of 1-(2-hydroxyethyl)piperazine. A highly effective method for this transformation is reductive amination. This reaction involves treating 1-(2-hydroxyethyl)piperazine with acetone in the presence of a reducing agent. Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly employed for this purpose, offering high yields and selectivity under mild conditions. nih.gov This two-step approach, summarized below, represents a robust and scalable method for the synthesis of the target compound.

Plausible Two-Step Synthesis of this compound:

Step 1: Hydroxyethylation of Piperazine

Reactants: Piperazine, Ethylene Oxide

Product: 1-(2-Hydroxyethyl)piperazine

Description: This reaction introduces the hydroxyethyl (B10761427) group onto one of the nitrogen atoms of the piperazine ring.

Step 2: Reductive Amination

Reactants: 1-(2-Hydroxyethyl)piperazine, Acetone

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

Product: this compound

Description: The secondary amine of the intermediate reacts with acetone to form an iminium ion, which is then reduced in situ to yield the final N-isopropyl product.

Green Chemistry Approaches in Piperazine Derivative Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances. Several green chemistry principles have been successfully applied to the synthesis of piperazine derivatives. nih.gov These approaches include microwave-assisted synthesis, the use of environmentally benign solvents, and photoredox catalysis. nih.gov

For instance, the use of ethanol (B145695) as a reaction solvent is a key green strategy, as it is a renewable, low-toxicity solvent. mdpi.comgoogle.com Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov Photoredox catalysis, which uses visible light to drive chemical reactions, offers a sustainable and greener method for C-H alkylation and the construction of the piperazine ring under mild conditions. nih.gov These techniques represent an evolution from traditional methods, offering more sustainable routes for the synthesis of this compound and its analogs.

Approaches to Structurally Related Analogs and Derivatives of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. Key points of derivatization include the secondary nitrogen of the piperazine ring (if starting from a mono-substituted precursor), the hydroxyl group of the side chain, and the potential for C-H functionalization on the piperazine ring itself.

Alkylation and Acylation Strategies

N-Alkylation: The secondary amine of a mono-substituted piperazine, such as 1-(2-hydroxyethyl)piperazine, is a nucleophilic center readily amenable to alkylation. Common methods include:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., chlorides, bromides, iodides) or sulfonates in the presence of a base is a fundamental strategy for introducing new alkyl groups. nih.gov To achieve mono-alkylation and avoid the formation of undesired di-alkylated products or quaternary ammonium (B1175870) salts, strategies such as using a large excess of the piperazine starting material or employing a protecting group (like Boc) on one nitrogen are often utilized. researchgate.net

Reductive Amination: As described in the synthesis of the parent compound, this method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. It is a highly versatile and efficient method for creating a wide range of N-alkyl derivatives. nih.govnih.gov

N-Acylation: The introduction of an acyl group to form an amide linkage is another common derivatization strategy. This is typically achieved by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent). These acylation reactions can modify the electronic properties and conformational behavior of the resulting molecule. rsc.org

| Strategy | Reagents | Purpose | Typical Conditions |

|---|---|---|---|

| N-Alkylation (Nucleophilic Substitution) | Alkyl Halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Introduce new alkyl groups at the piperazine nitrogen. | Reflux in a suitable solvent (e.g., Acetonitrile (B52724), Ethanol). nih.govresearchgate.net |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Introduce diverse, sterically hindered alkyl groups. | Stirring at room temperature in a solvent like Dichloromethane or Methanol. nih.gov |

| N-Acylation | Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent | Introduce acyl groups to form amides. | Often performed at room temperature in the presence of a base. rsc.org |

Heterocyclic Ring Incorporations (e.g., Thiazol-4-one, Pyrimidine, Benzazole)

Attaching other heterocyclic rings to the piperazine core is a widely used strategy in medicinal chemistry to explore new chemical space and biological activities. The nucleophilic nature of the piperazine nitrogen facilitates its incorporation into various heterocyclic systems.

Pyrimidine Derivatives: Piperazine can be linked to a pyrimidine ring via nucleophilic aromatic substitution. For example, a substituted 2-(methylsulfanyl)pyrimidine can be refluxed with a piperazine derivative in ethanol, often with a catalytic amount of base, to yield the corresponding 2-(piperazin-1-yl)pyrimidine. nih.govresearchgate.net

Thiazole and Thiazol-4-one Derivatives: The synthesis of piperazine-tethered thiazoles can be achieved through various routes. One method involves the reaction of a piperazine derivative with a 4-chloromethyl-2-aminothiazole. nih.gov To form thiazolidin-4-ones, a common approach is the cyclocondensation of a Schiff base (formed between an amine-containing piperazine and an aldehyde) with thioglycolic acid. researchgate.net

Benzazole Derivatives (Benzimidazole, Benzoxazole, Benzothiazole): These fused heterocyclic systems can be linked to a piperazine moiety through multi-step synthetic sequences. A general approach involves preparing a benzazole core with a reactive site (e.g., a haloalkyl group) that can subsequently undergo nucleophilic substitution with the piperazine nitrogen. nih.govmdpi.comnih.gov For example, 2-mercapto-6-aminobenzothiazole can be alkylated with a side chain, followed by acylation and coupling with a piperazine-containing fragment to build the final molecule. mdpi.com

| Heterocycle | Synthetic Approach | Key Intermediates/Reagents | Reference Example |

|---|---|---|---|

| Pyrimidine | Nucleophilic Aromatic Substitution | Substituted 2-chloropyrimidine or 2-(methylsulfanyl)pyrimidine, Piperazine | Refluxing reactants in ethanol with a base catalyst. nih.govresearchgate.net |

| Thiazol-4-one | Cyclocondensation | Piperazine-derived Schiff base, Thioglycolic acid | Reaction of an amine-aldehyde condensate with a thiol. researchgate.net |

| Benzazole (e.g., Benzothiazole) | Multi-step synthesis involving alkylation/acylation | Functionalized benzazole precursor, Piperazine | Alkylation of a mercaptobenzothiazole followed by coupling with piperazine. mdpi.com |

Modifications at the Hydroxyethyl Side Chain and Piperazine Nitrogen

The hydroxyethyl side chain provides a reactive handle for further functionalization. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group, such as a tosylate or a halide (e.g., by using PBr₃), to allow for subsequent nucleophilic substitution reactions. mdpi.comresearchgate.net This enables the introduction of a wide variety of functional groups, effectively extending the side chain.

Simultaneously, the unsubstituted nitrogen of a precursor like 1-(2-hydroxyethyl)piperazine is a prime site for introducing diversity. As discussed, N-alkylation and N-acylation are the most direct methods. nih.gov This dual reactivity at both the hydroxyl group and the secondary nitrogen allows for the creation of a vast array of structurally diverse analogs from a common intermediate.

Reaction Mechanism Analysis in the Synthesis of this compound and its Derivatives

The synthesis of this compound typically proceeds via a nucleophilic substitution or ring-opening reaction. The core of this synthesis involves the reaction of 1-isopropylpiperazine with a two-carbon electrophilic synthon that introduces the 2-hydroxyethyl group. Two primary pathways are prevalent for this class of compounds.

Pathway 1: Nucleophilic Ring-Opening of Ethylene Oxide

This is a common and atom-economical method for producing N-(2-hydroxyethyl)piperazines. The reaction mechanism involves the nucleophilic attack of the secondary amine nitrogen of 1-isopropylpiperazine on one of the carbon atoms of the ethylene oxide ring.

Step 1: Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-isopropylpiperazine acts as a nucleophile, attacking one of the electrophilic carbons of the ethylene oxide ring. This leads to the opening of the three-membered epoxide ring.

Step 2: Protonation: The resulting intermediate is an alkoxide. In the presence of a protic solvent like ethanol or water, this alkoxide is rapidly protonated to yield the final product, this compound. The reaction is typically performed in a solvent such as ethanol or water. While it can proceed without a catalyst, it is often accelerated by the presence of an acid or base.

Pathway 2: Nucleophilic Substitution with a 2-Haloethanol

An alternative synthesis involves the reaction of 1-isopropylpiperazine with a 2-haloethanol, such as 2-chloroethanol. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism: The secondary amine of 1-isopropylpiperazine acts as the nucleophile, and the 2-chloroethanol is the electrophilic substrate. The nitrogen atom attacks the carbon atom bonded to the chlorine, displacing the chloride ion as the leaving group in a single, concerted step. A base, such as potassium carbonate (K₂CO₃) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing the protonation and deactivation of the starting piperazine. nih.gov

The synthesis of derivatives often involves further reaction at the newly introduced hydroxyl group or the other nitrogen of the piperazine ring if it is not protected. For instance, the hydroxyl group can be further derivatized to form ethers or esters.

The table below summarizes typical reaction conditions for analogous syntheses of N-substituted hydroxyethylpiperazine derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reference |

| Substituted Phenol | Epibromohydrin | Piperidine (catalytic) | None (Solvent-free) | 135 | nih.gov |

| Intermediate from above | 1-(2-hydroxyethyl)piperazine | K₂CO₃ | Acetonitrile | 85 | nih.gov |

| Monoethanolamine | Diethanolamine | Nickel-Copper-Chromium | Hydrogen atmosphere | 125-250 | google.com |

| Piperazine | 2-Chloroethanol | Not specified | Not specified | Not specified | epo.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and related piperazine derivatives are critical steps to ensure high purity of the final product. Due to the basic nature of the piperazine ring and the polarity of the hydroxyl group, a combination of techniques is often employed.

Distillation: For liquid piperazine derivatives like this compound, vacuum distillation is a highly effective method for purification. ufl.edu This technique is suitable for separating the product from non-volatile impurities or solvents with significantly different boiling points. Reducing the pressure lowers the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure.

Crystallization: Crystallization is a powerful technique for purifying solid piperazine derivatives or their salts. google.comgoogle.com Crude reaction mixtures containing piperazine compounds can be dissolved in a suitable solvent and then precipitated out as a salt, such as a diacetate or hydrochloride salt. google.comgoogle.com This process is effective for removing impurities that remain soluble in the mother liquor. For instance, dissolving a crude piperazine mixture in acetone and adding glacial acetic acid can selectively precipitate piperazine diacetate in high purity. google.com Recrystallization from a suitable solvent, such as acetone or ethanol, can further enhance the purity of the isolated product. epo.org

Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography is a standard purification method. nih.gov A solvent system, or eluent, is chosen to separate the desired compound from byproducts based on differences in polarity and affinity for the stationary phase (silica). A common eluent system for piperazine derivatives involves a mixture of a relatively nonpolar solvent like ethyl acetate (B1210297) (EtOAc) and a more polar solvent like methanol (MeOH), often with the addition of a small amount of aqueous ammonia (NH₃) to prevent the basic amine from tailing on the acidic silica gel. nih.gov

Solvent Extraction: Liquid-liquid extraction is frequently used during the work-up of the reaction mixture. After the reaction, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate or diethyl ether to separate the product from inorganic salts and water-soluble impurities. ufl.edugoogle.com The pH of the aqueous layer may be adjusted to ensure the piperazine derivative is in its free base form, which is more soluble in organic solvents.

The following table provides an overview of common purification techniques used for piperazine compounds.

| Purification Technique | Details | Application | Reference |

| Crystallization of Salts | Formation of diacetate salt by adding acetic acid to an acetone solution. | Separation of piperazine from N-alkyl piperazines and other by-products. | google.com |

| Vacuum Distillation | Fractional distillation under reduced pressure. | Purification of liquid 2-methylpiperazino alcohols. | ufl.edu |

| Column Chromatography | Silica gel stationary phase with EtOAc : MeOH : NH₃ eluent system. | Isolation of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives. | nih.gov |

| Solvent Extraction | Extraction with ethyl acetate after pH adjustment. | Initial work-up to separate organic products from aqueous phase. | google.com |

| Precipitation | Addition of water to an alcohol/isooctanol mixture to precipitate piperazine hexahydrate. | Recovery of piperazine from reaction mixtures. | google.com |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Isopropyl Group Modifications on Biological Activity and Selectivity

The N-isopropyl group at the 4-position of the piperazine (B1678402) ring is a critical determinant of the molecule's pharmacological activity and selectivity. This group, while seemingly simple, imparts specific steric and electronic properties that govern how the ligand fits into and interacts with a receptor's binding pocket.

Modifications to this alkyl substituent can lead to significant changes in potency and receptor subtype selectivity. The size, shape, and lipophilicity of the group are key factors.

Steric Bulk: The branched nature of the isopropyl group provides more steric hindrance than a linear propyl group, which can be crucial for selectivity. Replacing the isopropyl group with smaller (e.g., ethyl, methyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups can probe the size constraints of the binding pocket.

Replacement with Cyclic or Aryl Moieties: Substituting the isopropyl group with cyclic (e.g., cyclopropyl, cyclohexyl) or aryl moieties can introduce different conformational constraints and potential for additional binding interactions (e.g., pi-stacking), often leading to compounds with completely different pharmacological profiles.

Table 1: Impact of N-4 Substituent Modification on Receptor Affinity (Hypothetical Data Based on General SAR Principles)

| N-4 Substituent | Steric Bulk | Lipophilicity (logP) | Predicted Receptor Affinity | Rationale |

| Methyl | Low | Low | Moderate | Reduced van der Waals contacts in a hydrophobic pocket. |

| Ethyl | Moderate | Moderate | Increased | Improved hydrophobic interactions over methyl. |

| Isopropyl | Moderate-High | Moderate | Optimal | Ideal balance of size and lipophilicity for the target pocket. |

| tert-Butyl | High | High | Reduced | Steric clash with residues at the binding site. |

| Phenyl | High | High | Variable | Potential for new pi-stacking interactions but may introduce unfavorable steric or conformational changes. |

Role of the Hydroxyethyl (B10761427) Chain in Ligand-Receptor Interactions

The 2-hydroxyethyl side chain attached to the N-1 position of the piperazine ring is a key pharmacophoric element. Its primary role is to provide a hydrogen-bonding moiety, which is fundamental for anchoring the ligand within the receptor binding site.

Substituent Effects on the Piperazine Ring for Modulating Pharmacological Profiles

The piperazine ring itself is a versatile scaffold that is prevalent in a vast number of biologically active compounds. researchgate.netbiointerfaceresearch.com Its two nitrogen atoms offer points for substitution, and its conformational flexibility allows it to adapt to various receptor topographies. In the context of 2-(4-Isopropylpiperazin-1-yl)ethanol, while the N-1 and N-4 positions are defined, further substitution on the carbon atoms of the piperazine ring can be explored to fine-tune activity.

Introducing substituents on the piperazine ring can:

Alter Basicity: The basicity (pKa) of the piperazine nitrogens is critical for ionization at physiological pH and for forming ionic bonds with acidic residues (e.g., aspartic acid, glutamic acid) in the receptor. Substituents can modulate this basicity through inductive or steric effects.

Introduce Chirality: Substitution on the carbon atoms (e.g., at the 2- or 3-position) creates stereocenters. The resulting enantiomers often exhibit significant differences in biological activity and selectivity, as receptors are chiral environments. For instance, studies on related piperazine series have shown that enantiomers can have differential activity, with one being significantly more potent. nih.gov

Modify Conformation: Bulky substituents can lock the piperazine ring into a specific chair or boat conformation, reducing its conformational entropy upon binding and potentially increasing affinity.

Research on various 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives demonstrates that modifying the N-substituent on the piperazine ring with different groups, such as substituted indole (B1671886) rings, can significantly influence the affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.gov This highlights the piperazine ring's role as a key modulator of pharmacological action.

Table 2: Effect of Piperazine Ring Substitution in Analogous Scaffolds

| Compound Series | Piperazine N-Substituent | Key Finding | Reference |

| Dopamine Agonists | Substituted Indole Rings | N-substitution can accommodate various heterocyclic rings, impacting D2/D3 receptor affinity and selectivity. | nih.gov |

| Dopamine Agonists | Substituted Benzene Sulfonyl | Varied affinity and potency for D2/D3 receptors were observed depending on the substitution pattern. | |

| Caspase Inhibitors | Aryl Groups | Variation of the aryl substituent on the piperazine ring unveiled potent, non-competitive inhibitors of inflammatory caspases. | rsc.org |

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of this compound is a dynamic property that is crucial for its ability to bind to a receptor. The central piperazine ring typically adopts a low-energy chair conformation. In this conformation, the substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions.

Conformational studies on related 2-substituted piperazines have indicated a preference for the substituent to be in the axial position. nih.gov This preference can be stabilized by factors such as intramolecular hydrogen bonding. For this compound, the orientation of the N-isopropyl and N-hydroxyethyl groups will be influenced by a complex interplay of steric and electronic effects to achieve the most stable energetic state. Molecular modeling studies confirm that specific orientations are often required to align the key pharmacophoric elements—like the basic nitrogen atoms and the hydroxyl group—with their counterparts in a receptor binding site. nih.gov

Computational Design Principles for Novel this compound Analogs

Computational chemistry provides powerful tools for the rational design of novel analogs with improved pharmacological properties. Based on the SAR principles discussed, a computational design strategy would involve several key steps:

Pharmacophore Modeling: A 3D pharmacophore model can be built based on the key features of this compound: the hydrophobic isopropyl group, the basic nitrogen atoms of the piperazine ring, and the hydrogen-bonding hydroxyethyl moiety.

Molecular Docking: If a target receptor structure is known, docking studies can be performed to predict the binding mode of the parent compound. This allows for the identification of key interactions and unused binding space.

In Silico Library Design: Virtual libraries of analogs can be generated by systematically modifying the isopropyl group, the hydroxyethyl chain (e.g., extension, branching), and by adding substituents to the piperazine ring.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small, diverse set of analogs, a QSAR model can be developed to correlate physicochemical properties with biological activity. ekb.eg This model can then be used to predict the activity of new, untested compounds, prioritizing the most promising candidates for synthesis. Computational models for 5-HT1A receptor-ligand interactions have successfully guided the design of new arylpiperazine series with high affinity and selectivity. ekb.eg

This integrated computational approach accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.

Pharmacological and Biological Evaluation

In Vitro Assessment of 2-(4-Isopropylpiperazin-1-yl)ethanol and Related Compounds

The piperazine (B1678402) ring is a prevalent structural motif in medicinal chemistry, recognized for its versatile biological activities. thieme-connect.comresearchgate.net While specific data on this compound is limited in the available scientific literature, the broader class of piperazine derivatives, including those with N-alkyl and ethanol (B145695) substitutions, has been extensively studied. These related compounds offer significant insights into the potential pharmacological profile of this compound. The in vitro evaluation of these molecules spans a wide range of biological assays, targeting key proteins and pathways involved in various diseases.

Target engagement is a critical concept in drug discovery, confirming that a compound interacts with its intended molecular target within a cellular environment. nih.gov Various assays have been developed to measure this interaction. For instance, a practical cell-based assay was developed to identify ligands for the cereblon E3 ubiquitin ligase, a key component in proteolysis-targeting chimeras (PROTACs). nih.gov This method efficiently evaluates the binding affinity of small molecules to the E3 ligase within cells without requiring genetic engineering, making it broadly applicable. nih.gov

Another approach involves using fluorescent cellular imaging to assess the properties of potential therapeutic agents. Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for their in vitro cytotoxicity and imaging capabilities in both non-cancerous (3T3) and breast cancer (4T1) cell lines. nih.gov These studies showed that the compounds had good membrane permeability and dispersed throughout the cytoplasm, confirming cellular uptake and providing a basis for their use as cancer theranostics. nih.gov Furthermore, thermal stability proteomics has been employed to confirm the on-target effects of novel SETD8 inhibitors, revealing that the compounds induce nucleolar stress, consistent with the effects of Setd8 gene deletion. nih.govebi.ac.uk These methodologies exemplify how the cellular activity and target interaction of piperazine-containing compounds are confirmed.

The piperazine scaffold is a key component in numerous enzyme inhibitors, particularly those targeting protein kinases involved in cell cycle regulation and signaling pathways.

Cyclin-Dependent Kinase (CDK) Inhibition: Various piperazine derivatives have been identified as potent inhibitors of CDKs, which are crucial regulators of cell proliferation. A series of imidazole (B134444) piperazines demonstrated a novel binding mode to CDK2, leading to selectivity for the CDK family. lookchem.com Hybrid molecules combining benzofuran (B130515) and piperazine moieties have also yielded potent type II CDK2 inhibitors, with some compounds showing greater inhibitory activity than the reference standard, staurosporine. nih.govresearchgate.nettandfonline.com Several FDA-approved CDK4/6 inhibitors, such as Palbociclib and Ribociclib, feature a piperazine ring, underscoring its importance in this class of anticancer agents. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives containing a piperazine moiety were synthesized and identified as dual PI3Kα/mTOR inhibitors. nih.gov One promising compound, 13g , showed potent inhibition of mTOR and effectively suppressed the phosphorylation of AKT, a downstream effector in the pathway. nih.gov Novel triazine derivatives have also been developed as covalent inhibitors of PI3Kα, targeting a distal cysteine to achieve irreversible binding. unimi.it

SETD8 Inhibition: SETD8 is a lysine (B10760008) methyltransferase that methylates histone H4 lysine 20 (H4K20) and other non-histone proteins like p53 and PCNA, playing a role in carcinogenesis. nih.govnih.govacs.org Although selective inhibitors are rare, a screening of a quinazoline-based inhibitor library led to the discovery of UNC0379, a piperazine-containing compound, as the first substrate-competitive inhibitor of SETD8. nih.govacs.org This compound proved to be selective for SETD8 over 15 other methyltransferases. acs.org Subsequent research has identified other novel SETD8 inhibitors that have been shown to target cancer cells by inducing nucleolar stress and impairing ribosome biogenesis. nih.govebi.ac.uk

Table 1: Enzyme Inhibition by Related Piperazine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-piperazine hybrids | CDK2 | Compound 9h showed potent inhibition with an IC50 of 40.91 nM. | nih.gov |

| Thiophene-triazine derivatives | PI3Kα/mTOR | Compound 13g identified as a dual inhibitor with a mTOR IC50 of 48 nM. | nih.gov |

| Quinazoline-piperazine derivatives (UNC0379) | SETD8 | First selective, substrate-competitive inhibitor of SETD8. | nih.govacs.org |

| Imidazole piperazines | CDK2 | Inhibited tumor growth in vivo through a novel binding mode. | lookchem.com |

While extensive data on the receptor binding profile of this compound is not available, studies on structurally related compounds highlight the potential for interaction with G-protein coupled receptors, particularly dopamine (B1211576) receptors.

Dopamine D3 Receptor: In a study focused on developing potent and selective agonists for the dopamine D3 receptor, researchers synthesized heterocyclic bioisosteres of a lead compound containing a phenyl-piperazin-ethyl moiety. lookchem.com Binding assays were conducted using HEK-293 cells expressing either D2 or D3 receptors. One of the most potent and selective compounds, (-)-34 , demonstrated a very high binding affinity for the D3 receptor with an inhibition constant (Ki) of 0.92 nM and a 253-fold selectivity over the D2 receptor. lookchem.com Functional assays measuring GTPγS binding confirmed that this compound acts as a full agonist with an EC50 of 0.08 nM for the human D3 receptor, showing its potential utility in neuroprotective treatments. lookchem.com

The antiproliferative properties of piperazine derivatives have been widely explored against numerous cancer cell lines.

A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their antiproliferative activity across the NCI60 human tumor cell line panel. mdpi.com Several derivatives showed significant growth inhibition, with compound 23 , containing a [4-(trifluoromethyl)benzyl]piperazine moiety, being particularly effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ value of 1.00 μM. mdpi.com Another conjugate, 25 , was most potent against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). mdpi.com Importantly, these compounds showed reduced effects on the viability of non-tumor Chinese hamster ovary (CHO) cells, suggesting some selectivity for cancer cells. mdpi.com

Similarly, new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were assessed using the MTT assay against four human cancer cell lines. Compounds 6d , 6e , and 6i from this series demonstrated good antiproliferative activity against Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma) cell lines. researchgate.net Additionally, novel piperazine derivatives PD-1 and PD-2 effectively inhibited the growth of HepG2 liver cancer cells in a dose-dependent manner, with compound PD-2 achieving 90.45% growth inhibition at a concentration of 100 μg/mL. nih.gov

Table 2: In Vitro Cytotoxicity of Related Piperazine Derivatives

| Compound/Series | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 μM | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI₅₀ | 1.35 μM | mdpi.com |

| Pyrido[1,2-a]pyrimidin-4-one 6d | Colo-205, MDA-MB-231, IMR-32 | Good antiproliferative activity | researchgate.net | |

| Piperazine Derivative PD-2 | HepG2 (Liver) | Growth Inhibition | 90.45% at 100 μg/mL | nih.gov |

Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

In one study, a series of twenty-two novel piperazine derivatives were screened for antimicrobial activity. ijcmas.com Compound RL-308 proved to be particularly potent, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Shigella flexineri and 4 µg/mL against Staphylococcus aureus. Its Minimum Bactericidal Concentration (MBC) against these strains was 4 µg/mL and 8 µg/mL, respectively. ijcmas.com

Another study reported the synthesis of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, which were evaluated for antibacterial activity. nih.gov Compound 3k was the most potent, with Listeria monocytogenes being the most sensitive bacterium. Notably, compounds 3d , 3g , and 3k were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa. nih.gov

Furthermore, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was found to have MBC values of 1.25 μg/mL against S. epidermidis, 5.0 μg/mL against S. aureus, and 10 μg/mL against MRSA, with its mechanism of action linked to the inhibition of DNA gyrase. nih.gov However, some piperazine derivatives have shown limited or no activity against certain Gram-negative organisms. researchgate.netmdpi.com

Table 3: Antimicrobial Potency of Related Piperazine Derivatives

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| RL-308 | Shigella flexineri | 2 | ijcmas.com |

| RL-308 | Staphylococcus aureus | 4 | ijcmas.com |

| RL-308 | MRSA | 16 | ijcmas.com |

| PNT | Staphylococcus epidermidis | ≤1.25 | nih.gov |

| PNT | Staphylococcus aureus | ≤5.0 | nih.gov |

| PNT | MRSA | ≤10 | nih.gov |

The anti-inflammatory properties of the piperazine scaffold are well-documented. thieme-connect.com A study of the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ) demonstrated significant anti-inflammatory effects in a carrageenan-induced pleurisy model. nih.gov The compound reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov

In another study, two novel piperazine derivatives, PD-1 and PD-2 , were evaluated for their ability to inhibit inflammatory mediators. nih.gov Both compounds demonstrated dose-dependent inhibition of nitrite (B80452) production in vitro. At a concentration of 10 µM, PD-1 and PD-2 also inhibited the generation of TNF-α by 56.97% and 44.73%, respectively. nih.gov These findings highlight the potential of piperazine-containing structures to modulate key inflammatory pathways.

Neuropharmacological Screening

Derivatives of piperazine are being investigated for their effects on the central nervous system. For instance, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) has demonstrated both anxiolytic-like and antidepressant-like activities in mouse models. nih.govdntb.gov.ua The anxiolytic effects appear to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor, while the antidepressant-like activity is linked to the serotonergic system. nih.govdntb.gov.ua

Further studies on other arylpiperazine derivatives have also pointed towards the involvement of the serotonergic system in their antidepressant-like effects. nih.gov Specifically, the 5-HT1A receptors seem to play a crucial role. nih.gov The antidepressant properties of some piperine (B192125) derivatives are thought to stem from their ability to either enhance the synthesis of neurotransmitters or reduce their reuptake. nih.gov One such derivative, antiepilepsirine, is believed to exert its antidepressant effects by regulating both the serotonergic and dopaminergic systems. nih.gov

| Compound | Activity | Mechanism of Action | Model |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Anxiolytic-like, Antidepressant-like | Mediated by serotonergic system and GABA-A receptor (anxiolytic); Mediated by serotonergic system (antidepressant) | Mouse behavioral tests (elevated plus-maze, forced swimming test) nih.govdntb.gov.ua |

| Arylpiperazine derivatives (4p and 3o) | Antidepressant-like | Interaction with 5-HT1A receptors | Mouse forced swim test and tail suspension test nih.gov |

| Antiepilepsirine | Antidepressant-like | Dual regulation of serotonergic and dopaminergic systems | Mouse forced swimming test and tail suspension test nih.gov |

In Vivo Preclinical Models Incorporating this compound and Analogs

Analogs of this compound have shown promise in preclinical models of Parkinson's disease. For example, a derivative of prottremin, (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol, has been synthesized with the aim of developing new treatments for this neurodegenerative disorder. mdpi.com Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons. nih.govnih.gov

In a rat model of Parkinson's disease, where the neurotoxin 6-hydroxydopamine (6-OHDA) is used to create lesions, certain dopamine agonists have been shown to induce rotational behavior, which is a standard preclinical measure of antiparkinsonian activity. nih.govnih.gov One such compound, (-)-19b, demonstrated significant efficacy in this model. nih.gov Similarly, compounds (-)-24b and (-)-24c have also shown potent activity in animal models of Parkinson's disease. nih.gov

| Compound/Analog | Disease Model | Key Findings |

| (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol | Parkinson's Disease | Synthesized as a potential therapeutic agent. mdpi.com |

| (-)-19b | 6-OHDA lesioned rat model of Parkinson's Disease | Highly efficacious in producing rotational behavior. nih.gov |

| (-)-24b and (-)-24c | Parkinson's Disease animal models | Exhibited potent in vivo activity. nih.gov |

The antidepressant potential of piperazine derivatives is actively being explored using various behavioral models in animals. The forced swim test (FST) and the tail suspension test (TST) are two commonly used predictive models for antidepressant effects in mice. nih.govnih.gov

In these models, a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), exhibited antidepressant-like activity. nih.govdntb.gov.ua This effect was found to be mediated through the serotonergic system. nih.govdntb.gov.ua Similarly, two other new arylpiperazine derivatives, compounds 4p and 3o, also demonstrated antidepressant activity in both the FST and TST. nih.gov The mechanism of action for these compounds appears to involve an interaction with the serotonin (B10506) 5-HT1A receptors. nih.gov

Furthermore, piperine and its derivative, antiepilepsirine, have shown significant antidepressant-like effects in both the FST and TST after chronic administration. nih.gov The antidepressant properties of piperine are thought to be mediated by the serotonergic system, while antiepilepsirine's effects may be due to its influence on both the serotonergic and dopaminergic systems. nih.gov

| Compound/Analog | Behavioral Model | Key Findings |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Forced Swimming Test | Exhibited antidepressant-like activity mediated by the serotonergic system. nih.govdntb.gov.ua |

| Compounds 4p and 3o | Forced Swim Test, Tail Suspension Test | Possess antidepressant activity, likely mediated by 5-HT1A receptors. nih.gov |

| Piperine | Forced Swimming Test, Tail Suspension Test | Antidepressant-like effects mediated by the serotonergic system. nih.gov |

| Antiepilepsirine | Forced Swimming Test, Tail Suspension Test | Antidepressant-like effects possibly due to regulation of both serotonergic and dopaminergic systems. nih.gov |

The anti-inflammatory potential of piperazine derivatives is being investigated in various in vivo models. One such model is the carrageenan-induced paw edema test, which is a standard method for evaluating acute inflammation. nih.govmdpi.comnih.gov

A new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated anti-inflammatory effects by reducing paw edema in this model. nih.gov It also showed efficacy in a pleurisy model by reducing cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Other compounds, such as (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, have also shown anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. mdpi.com In a study involving a series of new butanal and carboxylic acid derivatives, compounds FM10 and FM12 exhibited encouraging results in in vivo analgesic and anti-inflammatory models. mdpi.com Specifically, in the carrageenan-induced inflammation model, compound FM10 showed significant anti-inflammatory activity. mdpi.com

| Compound/Analog | Inflammatory Model | Key Findings |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of pro-inflammatory cytokines (TNF-α and IL-1β). nih.gov |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Anti-inflammatory activity comparable to diclofenac. mdpi.com |

| FM10 | Carrageenan-induced inflammation | Showed excellent anti-inflammatory activity. mdpi.com |

| FM12 | In vivo analgesic and anti-inflammatory models | Observed to have encouraging results. mdpi.com |

Elucidation of Molecular Mechanisms of Action

Investigation of Cellular and Subcellular Targets

Although specific binding studies for 2-(4-Isopropylpiperazin-1-yl)ethanol are not extensively documented, research on its more complex analogs points toward several key cellular and subcellular targets. The primary targets identified for its N-phenylpiperazine analogs are G-protein coupled receptors (GPCRs) within the central nervous system, particularly dopaminergic and serotonergic receptors. nih.govnih.gov For instance, the analog LASSBio-579 demonstrates a high affinity for Dopamine (B1211576) D2 and D4 receptors. nih.govnih.gov

Furthermore, other analogs have been developed to target enzymatic pathways involved in cell signaling and regulation. The compound LASSBio-2208, which shares the piperazine (B1678402) scaffold, was designed as a dual inhibitor of histone deacetylase 6 (HDAC-6) and phosphatidylinositol 3-kinase (PI3Kα), which are crucial regulators of cell growth, proliferation, and survival. nih.gov The ethanol (B145695) moiety itself is known to interact with a variety of proteins, including ion channels and enzymes, though often with lower specificity. nih.gov Therefore, the potential targets for this compound and its analogs are diverse, spanning from cell surface receptors to intracellular enzymes.

Pathways Modulated by this compound and its Active Analogs

The ethanol component of the molecule is known to directly induce apoptosis and cell cycle arrest in certain cell types. nih.gov Studies on neuroblastoma cells have shown that ethanol can trigger caspase-3 activation, DNA fragmentation, and nuclear condensation. nih.gov This process is often mediated by the activation of p53 and the c-Jun N-terminal protein kinase (JNK) pathway, leading to an increase in the p21 tumor suppressor protein and subsequent arrest in the G1 phase of the cell cycle. nih.govnih.gov

Analogs of this compound have also demonstrated potent effects on cell viability. LASSBio-2208, a dual PI3K and HDAC-6 inhibitor, exhibits cytotoxic and antiproliferative activity against various tumor cell lines, including breast cancer and leukemia cells. nih.gov Its ability to induce cell death highlights the potential for piperazine-based compounds to modulate pathways critical for cell survival and proliferation.

Table 1: Cytotoxic and Antiproliferative Activity of LASSBio-2208

| Cell Line | Cell Type | IC₅₀ (Cytotoxicity) | IC₅₀ (Antiproliferation) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 23 µM | 5.44 µM |

| CCRF-CEM | Human Leukemia | 8.54 µM | Not Reported |

| MOLT-4 | T Lymphoblast | 7.15 µM | Not Reported |

Data sourced from a study on the in vitro activity of LASSBio-2208. nih.gov

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Deregulation of this pathway is a common feature in many cancers. nih.gov The analog LASSBio-2208 has been identified as a dual inhibitor of PI3Kα and HDAC-6 in the nanomolar range, demonstrating that the piperazine scaffold can be functionalized to effectively target this pathway. nih.gov By inhibiting PI3K, such compounds can block downstream signaling through Akt and mTOR, thereby suppressing tumor growth.

There is currently no direct evidence in the reviewed literature linking this compound or its immediate analogs to the modulation of adenosine (B11128) A2A receptor signaling.

The most extensively studied mechanism for active analogs of this compound involves their interaction with dopaminergic and serotonergic systems. The N-phenylpiperazine analog LASSBio-579 has an atypical antipsychotic profile, characterized by its binding to D2, D4, and 5-HT1A receptors. nih.gov Its metabolite also shows a high affinity for D2 and D4 receptors, suggesting these interactions are key to its biological effects. nih.gov

Another analog, LASSBio-1635, was specifically designed to enhance affinity for the 5-HT2A serotonin (B10506) receptor and acts as an antagonist at this site. patsnap.com This modulation of serotonergic and dopaminergic receptors is a hallmark of many antipsychotic and antidepressant medications. Even the simple ethanol molecule can alter these neurotransmitter systems, with acute administration affecting the levels of serotonin, dopamine, and their metabolites in brain regions like the cerebral cortex and striatum. nih.gov The piperazine moiety is a common pharmacophore in drugs targeting these systems, and its combination with other functional groups dictates the specific receptor binding profile. nih.gov

Table 2: Receptor Binding Profile of LASSBio-579 and Related Analogs

| Compound | Target Receptor | Activity/Affinity |

|---|---|---|

| LASSBio-579 | D2, D4, 5-HT1A | Binds to receptors. nih.gov |

| LASSBio-579 Metabolite | D2, D4 | High affinity. nih.gov |

| LASSBio-1635 | 5-HT2A | Antagonist activity; 3-10 fold increased affinity compared to precursor. patsnap.com |

This table summarizes the receptor interactions identified for key analogs.

There is no scientific evidence from the available search results to suggest that this compound or its known neurologically active analogs are involved in the disruption of bacterial cell wall synthesis. While perturbation of cell wall synthesis is a known antibacterial mechanism, and some cationic polymers can disrupt bacterial membranes, this specific action has not been associated with this compound or its class of derivatives. nih.govresearchgate.netnih.gov

Structure-Mechanism Correlations

The molecular mechanism of piperazine-based compounds is highly dependent on the nature of the substituents attached to the piperazine ring. The parent compound, this compound, is a relatively simple structure. Its potential activity would likely stem from the basic piperazine nucleus and the hydroxyl group of the ethanol substituent.

In contrast, its highly active analogs possess large, aromatic substituents that confer high affinity and specificity for biological targets.

LASSBio-579 : The replacement of the isopropyl group with a phenyl group and the ethanol group with a (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl moiety results in a compound with significant affinity for D2, D4, and 5-HT1A receptors, conferring an antipsychotic profile. nih.govnih.gov

LASSBio-1635 : By modifying LASSBio-579 to increase the length of the carbon spacer between the piperazine and pyrazole (B372694) rings, researchers achieved a 3- to 10-fold increase in affinity for the 5-HT2A receptor, highlighting the importance of spatial arrangement for receptor interaction. patsnap.com

LASSBio-2208 : This analog features a different structural motif designed to fit into the active sites of enzymes, demonstrating dual inhibitory action against PI3K and HDAC-6. nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation (NMR, MS, FTIR)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's atomic connectivity and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique insights into the structure of 2-(4-Isopropylpiperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the various proton environments within the molecule. For instance, the isopropyl group would likely show a doublet for the two methyl groups and a septet for the methine proton. The protons of the piperazine (B1678402) ring would appear as a complex pattern of multiplets, while the methylene (B1212753) protons of the ethanol (B145695) substituent would each produce a triplet, assuming coupling with each other and the hydroxyl proton. Similarly, a ¹³C NMR spectrum would reveal discrete peaks for each unique carbon atom, including those in the isopropyl group, the piperazine ring, and the ethanol side chain.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) or electron impact (EI) conditions, this compound would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its exact mass. Analysis of the fragmentation pattern can further confirm the structure, with characteristic losses of the isopropyl group or the hydroxyethyl (B10761427) moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aliphatic isopropyl and piperazine ring protons would appear in the 2800-3000 cm⁻¹ range. Additionally, C-N stretching vibrations associated with the piperazine ring would be observable in the fingerprint region (typically 1000-1300 cm⁻¹).

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

| ¹H NMR | Signals for isopropyl (doublet, septet), piperazine (multiplets), and ethanol (triplets) protons. |

| ¹³C NMR | Distinct peaks for all unique carbon atoms in the isopropyl, piperazine, and ethanol moieties. |

| MS (ESI) | Molecular ion peak [M+H]⁺. |

| FTIR | Broad O-H stretch (3200-3600 cm⁻¹), C-H stretch (2800-3000 cm⁻¹), C-N stretch (fingerprint region). |

Chromatographic Methods for Purity and Quantitative Analysis (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the compound exhibits significant absorbance. The retention time of the main peak provides a qualitative identifier, while the peak area is proportional to the concentration, allowing for quantitative analysis and the detection of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC-UV alone. The mass detector can provide molecular weight information for each separated component, aiding in the identification of synthesis byproducts or degradation products.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. By using columns packed with smaller particles (<2 µm), UPLC systems can achieve much faster separations and sharper peaks. This allows for higher sample throughput and improved detection of minor impurities in samples of this compound.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | UV at 220 nm / MS |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should this compound be obtained in a crystalline form, X-ray Crystallography stands as the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, X-ray crystallography provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For this compound, this could reveal the presence of hydrogen bonding involving the hydroxyl group, which can significantly influence the compound's physical properties such as melting point and solubility. The conformation of the piperazine ring (typically a chair conformation) and the orientation of the isopropyl and ethanol substituents would also be unequivocally established.

Vibrational Spectroscopy and Quantum Chemical Calculations for Molecular Dynamics and Conformation

To gain a deeper understanding of the molecular dynamics and conformational preferences of this compound, Vibrational Spectroscopy , in conjunction with Quantum Chemical Calculations , can be employed. While FTIR provides an overview of the functional groups, more detailed vibrational analysis, often supplemented by Raman spectroscopy, can probe the subtle vibrational modes of the molecule.

Quantum chemical calculations, using methods such as Density Functional Theory (DFT), can be used to model the structure and vibrational frequencies of this compound. By calculating the theoretical vibrational spectrum, researchers can make detailed assignments of the experimentally observed bands in the FTIR and Raman spectra. These calculations can also be used to explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature, which can be crucial for understanding its interactions with biological targets.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. impactfactor.org This method is fundamental in structure-based drug design for understanding binding mechanisms and predicting binding affinity. For 2-(4-Isopropylpiperazin-1-yl)ethanol, docking studies would be employed to screen its potential against various validated biological targets where piperazine (B1678402) derivatives have shown activity.

Research on analogous piperazine structures has demonstrated their potential as inhibitors for a range of targets. For instance, docking studies on piperazine-substituted naphthoquinone derivatives have identified potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, with docking scores ranging from -6.52 to -7.41 kcal/mol. nih.gov Similarly, novel arylpiperazine derivatives have been docked against the androgen receptor (AR) to identify potential antagonists. nih.gov Other studies have explored piperazine derivatives as tyrosinase inhibitors, where docking revealed key interactions within the enzyme's active site. researchgate.net

In a hypothetical docking simulation of this compound against a target like the MDM2 protein, which is a known target for piperazine-containing compounds, the following interactions would be assessed mdpi.com:

Hydrogen Bonding: The terminal hydroxyl (-OH) group of the ethanol (B145695) moiety is a primary site for forming hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser) in the receptor's binding pocket.

Hydrophobic Interactions: The isopropyl group and the aliphatic portions of the piperazine ring would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Isoleucine. mdpi.com

The docking score, expressed in kcal/mol, quantifies the binding affinity, with more negative values indicating a stronger interaction. researchgate.net By comparing the docking score of this compound with that of a known reference inhibitor, its potential efficacy can be estimated in silico.

| Potential Protein Target | Key Interacting Residues (Hypothetical) | Interacting Moiety of Compound | Reference Target Class |

| MDM2 Protein | Leu54, Met62, Val93 | Isopropyl group, Piperazine ring | Anticancer mdpi.com |

| PARP-1 | Gly, Ser, Tyr | Ethanol hydroxyl, Piperazine nitrogens | Anticancer nih.gov |

| Tyrosinase | His244, Val283 | Piperazine ring, Isopropyl group | Skin Pigmentation Disorders researchgate.net |

| 5-HT1A Receptor | Asp, Tyr, Ser | Piperazine nitrogens, Hydroxyl group | CNS Disorders nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand within the binding site and for understanding the detailed mechanism of binding.

For the this compound-protein complex identified through docking, an MD simulation would be performed to:

Assess Binding Stability: The simulation tracks the root-mean-square deviation (RMSD) of the ligand and protein backbone over time (e.g., 100 nanoseconds). A stable RMSD plot indicates that the ligand remains securely bound and does not dissociate from the active site.

Analyze Conformational Changes: MD reveals how the ligand and protein adapt to each other's presence. It can show subtle changes in the protein's conformation upon ligand binding and identify the most stable conformation (pose) of the ligand.

Characterize Key Interactions: By analyzing the simulation trajectory, researchers can determine the persistence of specific interactions (like hydrogen bonds) over time, confirming which contacts are most critical for stable binding.

In studies of similar piperazine derivatives targeting PARP-1, MD simulations were used to confirm the stability of the docked poses and to analyze the affinity of the molecules with the target. nih.gov Such simulations provide a more accurate and realistic assessment of the ligand-receptor complex than docking alone, offering critical information for lead optimization.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-Likeness

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME (Absorption, Distribution, Metabolism, Excretion) properties determine a drug's bioavailability and half-life. In silico ADME prediction tools, such as SwissADME, are widely used to assess the drug-likeness of molecules early in the discovery process. impactfactor.orgmdpi.com

For this compound, these platforms would calculate various physicochemical and pharmacokinetic parameters. Key predictions include:

Lipinski's Rule of Five: This rule assesses oral bioavailability. A compound is likely to be orally active if it has: a molecular weight (MW) ≤ 500 Da, a LogP (lipophilicity) ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and brain penetration. A TPSA value below 140 Ų is generally associated with good oral bioavailability. mdpi.comresearchgate.net

Aqueous Solubility (Log S): Adequate solubility is essential for absorption. Poor solubility can be a major hurdle in drug development. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicting whether the compound inhibits key metabolic enzymes like CYP2D6 or CYP3A4 is crucial to avoid potential drug-drug interactions. mdpi.com

Blood-Brain Barrier (BBB) Permeation: For CNS-active drugs, the ability to cross the BBB is essential. This is predicted based on factors like polarity and molecular size.

Studies on libraries of piperazine derivatives have shown that many compounds in this class exhibit favorable ADME profiles, with high potential for gastrointestinal absorption and good bioavailability. mdpi.comresearchgate.net

| Property | Predicted Value (Representative) | Significance for Drug-Likeness | Reference |

| Molecular Weight (MW) | ~186.28 g/mol | Complies with Lipinski's Rule (< 500) | researchgate.net |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Optimal for membrane permeability; complies (< 5) | impactfactor.org |

| Hydrogen Bond Donors | 1 (from -OH) | Complies with Lipinski's Rule (≤ 5) | researchgate.net |

| Hydrogen Bond Acceptors | 3 (2 from N, 1 from O) | Complies with Lipinski's Rule (≤ 10) | researchgate.net |

| TPSA | ~35.5 Ų | Indicates good oral absorption and cell permeability | mdpi.comresearchgate.net |

| Gastrointestinal Absorption | High | Suggests good potential for oral administration | mdpi.com |

| BBB Permeant | Yes (Predicted) | Compound may have CNS activity | mdpi.com |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that links the chemical structure of a series of compounds to their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. scispace.com

To build a QSAR model for a series of piperazine derivatives including this compound, the following steps are taken:

Data Set Collection: A dataset of piperazine analogues with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is compiled. mdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies), topological (e.g., TPSA), geometrical, or physicochemical (e.g., LogP, Molar Refractivity). researchgate.net

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation that correlates a selection of descriptors with biological activity. mdpi.comderpharmachemica.com

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (cross-validation, R²cv) and external validation sets to ensure it is robust and not a result of chance correlation. mdpi.comnih.gov

Patent Landscape and Translational Research Implications

Analysis of Patent Trends Involving Piperazine-Containing Ethanol (B145695) Derivatives

The patent landscape for piperazine-containing ethanol derivatives is both broad and dynamic, reflecting the scaffold's adaptability to various biological targets. A review of patents reveals a consistent interest in these compounds, with applications spanning multiple therapeutic areas. google.comnih.gov Initially, research and patenting activities were heavily focused on their utility as agents targeting the central nervous system (CNS). nih.gov However, in recent years, there has been a significant diversification in patent filings, with a growing number of applications for their use in oncology, cardiovascular diseases, and anti-inflammatory therapies. google.comnih.gov

This trend is driven by the ability to modify the piperazine (B1678402) and ethanol backbone with various substituents, leading to compounds with distinct pharmacological profiles. The ethanol moiety, for instance, can be derivatized to form ethers or esters, or its hydroxyl group can act as a key hydrogen bonding feature in receptor interactions. The nitrogen at the 4-position of the piperazine ring offers a convenient point for introducing a wide range of alkyl, aryl, or heterocyclic groups, which profoundly influences the compound's target specificity and pharmacokinetic properties.

A notable trend in recent patent applications is the development of "hybrid" molecules, where the piperazine-ethanol scaffold is combined with other known pharmacophores to create multi-target ligands or to enhance the activity of an existing drug class. This approach has been particularly evident in the fields of oncology and neurodegenerative diseases.

| Patent/Application Number | General Therapeutic Area | Key Structural Features Mentioned | Year of Publication |

| EP0524846A1 | Therapeutics | 2-(Piperidin-1-yl)ethanol derivatives with various substitutions | 1993 |

| HU227192B1 | Antipsychotic (Intermediate) | Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol | 2010 |

| US7888362B2 | Mental Disorders | Piperazine-substituted benzothiophenes | 2011 |

This table is for illustrative purposes and represents a small sample of the extensive patent literature.

Identification of Promising Lead Compounds and Their Developmental Status

The versatility of the 2-(4-substituted-piperazin-1-yl)ethanol scaffold has led to the identification of several promising lead compounds, some of which are in various stages of preclinical and clinical development. The isopropyl substitution at the N4-position, as seen in 2-(4-isopropylpiperazin-1-yl)ethanol, is one of many variations that have been explored.

In oncology, research has focused on the development of piperazine-containing compounds as kinase inhibitors. mdpi.com The piperazine moiety often serves as a linker connecting a recognition motif for the kinase's active site with a solubilizing group. Analogs of this compound are being explored for their ability to inhibit signaling pathways crucial for tumor growth and survival. nih.gov

Cardiovascular research has also seen the emergence of piperazine-ethanol derivatives as potential therapies. nih.gov These compounds have been investigated for their effects on blood pressure, cardiac output, and as anti-arrhythmic agents.

| Compound Class/Example | Therapeutic Target/Mechanism | Developmental Status | Potential Indication |

| Quinoxalinyl-piperazine derivatives | Inhibition of Bcl-2 protein, G2/M cell cycle arrest | Preclinical | Drug-resistant cancers |

| Piperazine-substituted benzothiophenes | Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptor antagonism | Preclinical/Early Clinical | Schizophrenia, Bipolar disorder |

| N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) | TRPC6 modulator | Preclinical (in vivo in mice) | Alzheimer's Disease |

| 1-(2"-pyrimidyl)-5-piperonyl-piperazine (ET 495) | Dopamine receptor agonist | Preclinical | Parkinson's Disease, Hyperprolactinemia |

The developmental status is based on publicly available information and may be subject to change.

Potential Therapeutic Areas and Future Clinical Translation of this compound Analogs

The future clinical translation of analogs of this compound is promising and spans a diverse range of therapeutic areas. The accumulated body of research and patent filings suggests that these compounds are poised for further development, with several key areas showing particular promise.

Central Nervous System Disorders: The initial success of piperazine-containing drugs in psychiatry continues to drive the development of new analogs. The ability to fine-tune the interaction with various neurotransmitter receptors, such as dopamine, serotonin, and adrenergic receptors, makes these compounds highly attractive for treating complex multifactorial disorders like schizophrenia, depression, and anxiety. cuestionesdefisioterapia.com The focus of future research will likely be on developing agents with improved side-effect profiles, such as a lower incidence of extrapyramidal symptoms or metabolic disturbances. appliedclinicaltrialsonline.com The development of biased agonists, which selectively activate specific downstream signaling pathways of a receptor, is a particularly exciting avenue for future clinical translation.

Oncology: The role of piperazine-ethanol analogs in cancer therapy is expanding rapidly. nih.gov Beyond their use as kinase inhibitors, these compounds are being investigated for their ability to overcome multidrug resistance and to act as chemosensitizing agents. nih.gov Future clinical trials may explore the use of these analogs in combination with existing chemotherapeutic agents to enhance efficacy and combat resistance mechanisms. The development of compounds that target specific cancer-related pathways with high selectivity will be crucial for their successful clinical translation.

Neurodegenerative Diseases: Emerging research points to the potential of piperazine derivatives in the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov The neuroprotective properties of some analogs, coupled with their ability to modulate neurotransmitter systems, offer a multi-pronged approach to tackling these complex diseases. Future research will likely focus on compounds that can cross the blood-brain barrier effectively and demonstrate efficacy in relevant animal models of neurodegeneration.

Cardiovascular and Inflammatory Diseases: The anti-inflammatory and cardiovascular effects of some piperazine-ethanol derivatives suggest their potential application in a range of other conditions. nih.govnih.gov Further preclinical and clinical studies are needed to fully elucidate their mechanisms of action and to identify the most promising candidates for these therapeutic areas.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Isopropylpiperazin-1-yl)ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, substitution reactions using sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF) under anhydrous conditions are common. Yield optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios of reagents like lithium aluminum hydride (LiAlH₄) for reductions . Purification often involves column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Purity is confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the piperazine ring substitution pattern and ethanol moiety. Key signals include δ ~3.5–4.0 ppm (N–CH₂–CH₂–OH) and δ ~1.0–1.2 ppm (isopropyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₀H₂₁N₂O: 185.1654) and fragmentation patterns .

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS monitors volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction product data when varying substituents on the piperazine ring?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., oxidation yielding aldehydes vs. ketones) arise from steric and electronic effects. Systematic analysis includes:

- Comparative Kinetic Studies : Monitor reaction progress under controlled pH and temperature using in-situ IR or LC-MS .

- Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity in substitution reactions (e.g., sulfonation at N1 vs. N4 of piperazine) .

- Isolation of Intermediates : Trapping transient species (e.g., using quenching agents) clarifies mechanistic pathways .

Q. What strategies optimize the regioselectivity in nucleophilic substitution reactions involving this compound derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ethanol hydroxyl with tert-butyldimethylsilyl (TBS) groups) to direct substitution to the piperazine nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution at sterically accessible positions .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve selectivity in deprotection steps .